3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile
Description
This compound belongs to the class of cyanoacetyl hydrazones, characterized by a pyrazole core substituted with methyl and propyl groups, a nitrile functional group, and a 2-nitrophenyl hydrazone moiety. Its molecular formula is C₁₈H₂₀N₆O₃, with a molecular weight of 368.40 g/mol.
Properties
IUPAC Name |
(1E)-2-(3,5-dimethyl-4-propylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-7-13-11(2)21-22(12(13)3)17(24)15(10-18)20-19-14-8-5-6-9-16(14)23(25)26/h5-6,8-9,19H,4,7H2,1-3H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWXBLOCHWLKQ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(N(N=C1C)C(=O)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Characterization
The synthesis of the target compound typically involves the reaction of 3,5-dimethyl-4-propyl-1H-pyrazole with various hydrazones and nitriles. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Summary of Synthesis Methods
| Method | Reactants | Yield (%) | References |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Pyrazole + Aldehyde derivatives | 75 | |
| Nucleophilic Substitution | Pyrazole + Nitrophenyl hydrazone | 80 | |
| Condensation Reaction | Pyrazole + Propionitrile | 70 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial effects.
Case Study:
In a study conducted by Farahat et al., several pyrazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structural motifs to our compound showed MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Specifically, compounds containing the pyrazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Research Findings:
A study highlighted that certain pyrazole derivatives reduced inflammation in animal models by inhibiting COX-2 activity. The tested compounds demonstrated a significant reduction in edema formation .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. The compound under review has shown promise in preliminary studies targeting various cancer cell lines.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: Studies suggest that certain pyrazole derivatives can induce programmed cell death in cancer cells.
- Disruption of Cellular Signaling: The presence of nitrophenyl groups may interfere with cellular signaling pathways critical for tumor growth.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance. The incorporation of the nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against pathogens .
Anti-inflammatory Effects
Some derivatives of pyrazole compounds have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pesticidal Activity
The unique structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt metabolic processes in pests, leading to effective pest control solutions. Research indicates that similar compounds can act as inhibitors of key enzymes in insect metabolism, providing a targeted approach to pest management .
Plant Growth Regulators
There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or by acting as signaling molecules that promote beneficial growth responses .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymeric materials where pyrazole units impart thermal stability and mechanical strength .
Coordination Chemistry
Due to its ability to form complexes with metal ions, this compound is also explored in coordination chemistry. Such complexes can exhibit unique electronic properties and catalytic activities, which are valuable in various industrial processes .
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that compounds structurally similar to 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Agricultural Application
A research team investigated the efficacy of several pyrazole-based pesticides on common agricultural pests. The results showed that formulations containing pyrazole derivatives significantly reduced pest populations while maintaining safety profiles for beneficial insects. This study highlights the potential for developing environmentally friendly pest control agents based on this chemical structure .
Chemical Reactions Analysis
Table 1: Key Reaction Parameters for Pyrazole Functionalization
*Yields based on analogous reactions in cited studies.
Reactivity of the Hydrazone Moiety
The (E)-2-(2-nitrophenyl)hydrazono group is prone to tautomerism and electrophilic substitution:
-
Tautomerization : The hydrazone group may exist in keto-enol equilibrium, stabilized by conjugation with the nitrophenyl group.
-
Electrophilic Attack : Nitration or halogenation at the hydrazone’s aromatic ring is feasible under nitrating (HNO₃/H₂SO₄) or halogenating (Cl₂/FeCl₃) conditions .
Nitrile Group Reactivity
The cyano (-CN) group participates in:
-
Hydrolysis : Under acidic or basic conditions, hydrolysis yields carboxylic acids or amides.
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Nucleophilic Addition : Grignard reagents or organometallics can add to the nitrile, forming ketones or amines after workup .
Table 2: Nitrile Reactivity Pathways
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, Δ | 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanoic acid |
| Nucleophilic Addition | RMgX (Grignard), THF, 0°C | Tertiary alcohol or amine derivatives |
Electrophilic Substitution on the Nitrophenyl Ring
The 2-nitrophenyl group directs electrophiles to meta positions due to the nitro group’s strong electron-withdrawing effect. Potential reactions include:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine .
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Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the meta position .
Complexation and Biological Activity
Pyrazole derivatives often coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming chelates with potential antimicrobial properties . Spectral data (IR, ¹H NMR) from analogous compounds confirm metal-ligand interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Compound 1 : (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 273.24 g/mol
- Key Features : Pyrazol-3-one core with acetyl and 2-nitrophenyl groups.
- Melting Point: 170°C (vs. ~260–277°C for thiazolidinone analogs in ).
- IR Data: C=O stretch at 1702 cm⁻¹, NO₂ at 1552 cm⁻¹ .
- Comparison : The absence of a nitrile group and the presence of an acetyl group reduce electrophilicity compared to the target compound.
ESI-09 : 3-[5-(tert-Butyl)isoxazol-3-yl]-2-[2-(3-chlorophenyl)hydrazono]-3-oxopropanenitrile
- Molecular Formula : C₁₇H₁₈ClN₅O₂
- Molecular Weight : 367.81 g/mol
- Key Features : Isoxazole core with tert-butyl and 3-chlorophenyl groups.
- Comparison : The isoxazole core offers different hydrogen-bonding geometry compared to pyrazole. The 3-chlorophenyl group may enhance halogen bonding, unlike the 2-nitrophenyl group in the target compound .
Functional Group Variations
Thiazolidinone Derivatives (6a–6f, )
- Core Structure : Thiazolidin-4-one with hydrazone and aryl substituents.
- Melting Points : 262–277°C, significantly higher than the target compound’s hypothetical range (estimated 180–220°C).
- IR Data : C=O stretches at 1680–1720 cm⁻¹, consistent with ketones but distinct from the nitrile’s C≡N stretch (~2200 cm⁻¹) .
Oxobutanoate Derivatives (2e–2i, )
- Core Structure: Oxobutanoate ester with sulfamoyl and hydrazone groups.
- Melting Points : 141–149°C, lower than the target compound due to ester flexibility.
- Key Absence: No nitrile group, reducing electrophilic reactivity compared to the target compound .
Research Implications
The target compound’s unique combination of a nitrile group, propyl-substituted pyrazole, and 2-nitrophenyl hydrazone offers distinct electronic and steric properties compared to analogs. These features may enhance its suitability as a precursor in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., nonlinear optics). Further studies on its crystallography (using SHELX software ) and hydrogen-bonding patterns (as in ) are warranted to elucidate supramolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
